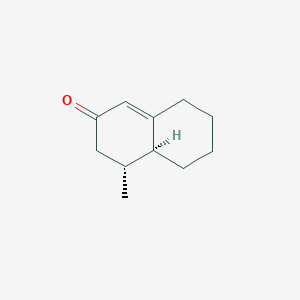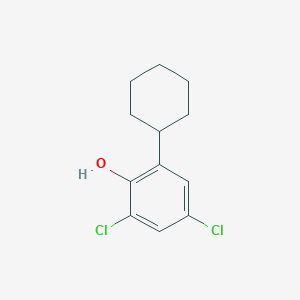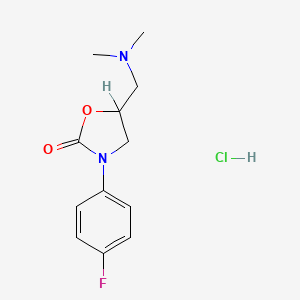
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a dimethylamino group, a fluorophenyl group, and an oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride typically involves multiple steps. One common method includes the reaction of p-fluorophenyl isocyanate with dimethylamine to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring into other functional groups.
Substitution: The dimethylamino and fluorophenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, while the fluorophenyl group may enhance binding affinity. The oxazolidinone ring is crucial for the compound’s stability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylhydrazine: Shares the fluorophenyl group but differs in other structural aspects.
Piperazine derivatives: Contain similar nitrogen heterocycles but have different functional groups.
Uniqueness
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
27125-15-1 |
|---|---|
Formule moléculaire |
C12H16ClFN2O2 |
Poids moléculaire |
274.72 g/mol |
Nom IUPAC |
5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C12H15FN2O2.ClH/c1-14(2)7-11-8-15(12(16)17-11)10-5-3-9(13)4-6-10;/h3-6,11H,7-8H2,1-2H3;1H |
Clé InChI |
BXCSPLNSNVRKBE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1CN(C(=O)O1)C2=CC=C(C=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




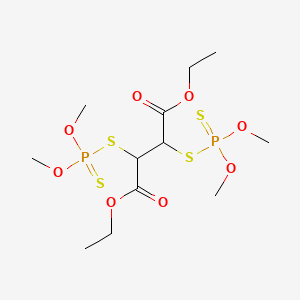
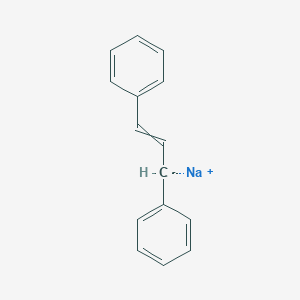
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
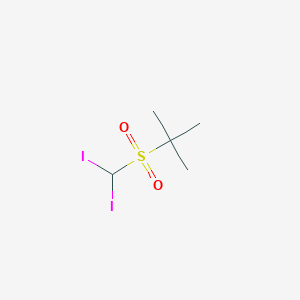
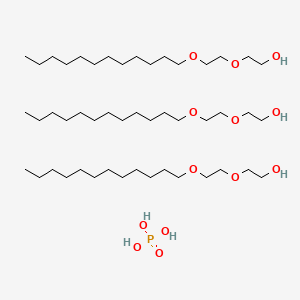
![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
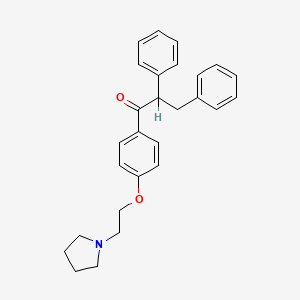
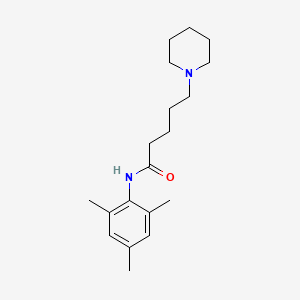
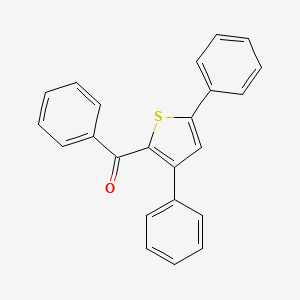
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
